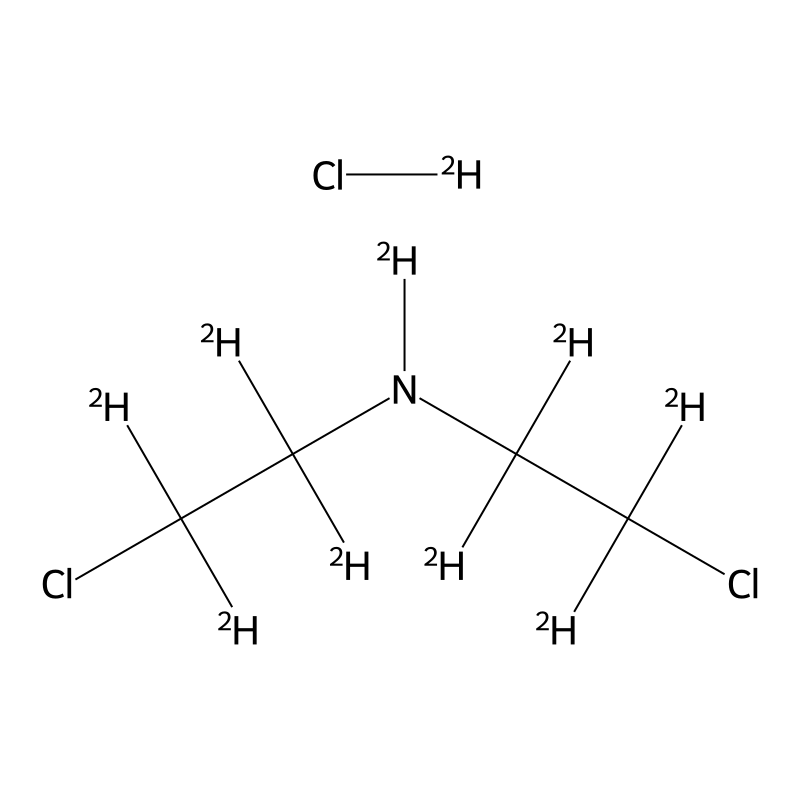

Bis(2-chloroethyl)-D8-amine hcl

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Bis(2-chloroethyl)-D8-amine hydrochloride is a deuterated derivative of bis(2-chloroethyl)amine hydrochloride, a compound with the chemical formula and a molecular weight of approximately 178.49 g/mol. This compound features two chloroethyl groups attached to a nitrogen atom, making it a member of the alkylating agents class, which are known for their ability to form covalent bonds with nucleophilic sites in biological molecules. The deuteration (D8) indicates that hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen, which can be useful in various research applications, particularly in tracing studies and pharmacokinetics.

Synthesis of Deuterated Compounds:

Bis(2-chloroethyl)-D8-amine HCl serves as a starting material for the synthesis of various deuterated compounds. Deuterated compounds are molecules where one or more hydrogen atoms are replaced with deuterium. These compounds are valuable tools in various scientific fields, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Deuteration can simplify NMR spectra by reducing the number of overlapping signals, making it easier to identify and analyze different components in a mixture.

- Drug discovery and development: Deuterated drugs can offer advantages over their non-deuterated counterparts, such as improved metabolic stability and pharmacokinetic properties.

- Mechanistic studies in biological systems: Deuterium labeling allows scientists to track the fate and behavior of specific molecules within cells and organisms, providing valuable insights into biological processes.

- Alkylation Reactions: The chloroethyl groups can react with nucleophiles such as amines and thiols, leading to the formation of more complex molecules.

- Hydrolysis: In the presence of water, the chloroethyl groups can hydrolyze to form ethylene glycol derivatives.

- Deuterium Exchange: In deuterated compounds, there may be exchange reactions where deuterium can be replaced by hydrogen under certain conditions.

These reactions are significant for its role in medicinal chemistry, particularly in drug development.

The biological activity of bis(2-chloroethyl)-D8-amine hydrochloride is primarily characterized by its cytotoxic effects on cancer cells. It acts as an alkylating agent that interferes with DNA replication and transcription processes:

- Mechanism of Action: The compound forms covalent bonds with DNA, leading to cross-linking and subsequent apoptosis (programmed cell death) in rapidly dividing cells. This mechanism is similar to that of other chemotherapeutic agents like cyclophosphamide .

- Therapeutic Uses: It is utilized in the synthesis of various active pharmaceutical ingredients (APIs), including those used for treating cancers and other proliferative disorders.

The synthesis of bis(2-chloroethyl)-D8-amine hydrochloride typically involves:

- Starting Materials: The synthesis begins with the appropriate chloroethylamine precursors.

- Deuteration Process: The incorporation of deuterium can be achieved through various methods, including using deuterated solvents or reagents during the reaction.

- Isolation and Purification: After the reaction, the product is usually purified through crystallization or chromatography techniques to obtain pure bis(2-chloroethyl)-D8-amine hydrochloride.

These methods are crucial for ensuring high yields and purity necessary for pharmaceutical applications.

Bis(2-chloroethyl)-D8-amine hydrochloride has several applications:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs, including antipsychotics and anticancer agents like cyclophosphamide and ifosfamide .

- Research Tool: Its deuterated form is often used in pharmacokinetic studies to trace metabolic pathways without interfering with biological systems.

- Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in creating nitrogen-containing compounds.

Studies on bis(2-chloroethyl)-D8-amine hydrochloride often focus on its interactions with biological macromolecules:

- DNA Binding Studies: Research shows that this compound binds effectively to DNA, leading to cross-linking that inhibits replication.

- Protein Interactions: Investigations into how it interacts with proteins involved in DNA repair mechanisms provide insights into its cytotoxic effects.

- Metabolic Pathways: Understanding how this compound is metabolized by enzymes helps elucidate its pharmacological profile and potential side effects.

Several compounds share structural or functional similarities with bis(2-chloroethyl)-D8-amine hydrochloride. Here are a few notable examples:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Bis(2-chloroethyl)amine hydrochloride | 821-48-7 | Non-deuterated version; widely used as an alkylating agent |

| Cyclophosphamide | 6055-19-2 | A prodrug that becomes active after metabolic conversion |

| Ifosfamide | 3778-73-2 | Similar mechanism; used primarily for treating cancers |

| N-Benzyl-bis(2-chloroethyl)amine | 10429-82-0 | Contains a benzyl group; exhibits different pharmacological properties |

Uniqueness

The uniqueness of bis(2-chloroethyl)-D8-amine hydrochloride lies in its stable isotope labeling, which allows for precise tracking in biological systems without altering the compound's fundamental reactivity. This feature makes it particularly valuable for research applications focused on drug metabolism and pharmacodynamics.

Molecular Geometry and Crystallographic Analysis

Bis(2-chloroethyl)-D8-amine hydrochloride represents a deuterium-labeled derivative of the parent nitrogen mustard compound, characterized by the molecular formula C4D8HCl2N·ClH and a molecular weight of 186.54 grams per mole [3] [9]. The compound maintains the fundamental structural framework of the unlabeled bis(2-chloroethyl)amine hydrochloride while incorporating eight deuterium atoms in place of hydrogen atoms within the ethyl chains [4] [8].

The molecular geometry of the compound features a central nitrogen atom bonded to two 2-chloroethyl groups, with the deuterium substitution occurring specifically at the methylene carbon positions [3] [28]. Crystallographic studies of the unlabeled parent compound reveal that the molecule adopts multiple conformational states in the solid phase, with two distinct conformers designated as A and B observed in the crystal lattice [15]. Conformer B exhibits a symmetric environment around the nitrogen center, while conformer A displays asymmetric characteristics that influence the spectroscopic properties [15].

The crystal structure analysis demonstrates that the compound exists as a hydrochloride salt, with the protonated amine group forming ionic interactions with the chloride counterion [1] [2]. The presence of deuterium atoms introduces subtle geometric isotope effects that can influence the overall molecular dimensions and intermolecular interactions within the crystal matrix [32]. Temperature-dependent crystallographic investigations indicate that above the critical temperature, the compound undergoes dynamic motion characterized by restricted anisotropic rotation along the molecular long axis [15].

Table 1: Molecular and Physical Properties

| Property | Bis(2-chloroethyl)-D8-amine HCl | Unlabeled Bis(2-chloroethyl)amine HCl |

|---|---|---|

| Molecular Formula | C4D8HCl2N·ClH | C4H10Cl3N |

| Molecular Weight (g/mol) | 186.54 | 178.49 |

| CAS Number | 102092-04-6 | 821-48-7 |

| Isotopic Enrichment | 98 atom % D | N/A |

| Chemical Purity | Min. 98% | >99% |

| Physical State | Solid | Crystalline powder |

| Color | White to off-white | White to beige |

| Storage Conditions | Room temperature | Below +30°C |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of bis(2-chloroethyl)-D8-amine hydrochloride reveals distinct features that differentiate it from the unlabeled parent compound through isotope-induced spectral modifications [10] [15]. Nuclear magnetic resonance spectroscopy provides the most definitive evidence for the deuterium incorporation and structural integrity of the labeled compound [37].

In the proton nuclear magnetic resonance spectrum of the unlabeled reference compound, recorded at 400 megahertz in dimethyl sulfoxide-d6, characteristic signals appear at 9.80 parts per million corresponding to the protonated amine group, with methylene protons resonating between 3.99 and 3.36 parts per million [10]. The deuterated analog exhibits significantly reduced signal intensities in these regions due to the replacement of protons with deuterium atoms, which possess different magnetic properties and coupling patterns [36].

Carbon-13 nuclear magnetic resonance spectroscopy of the parent compound demonstrates temperature-dependent behavior, with six distinct peaks observed below the critical temperature and only two peaks above this threshold [15]. This spectral simplification reflects the dynamic averaging of conformational states at elevated temperatures, where the molecule undergoes rapid rotational motion that homogenizes the magnetic environments of equivalent carbon atoms [15].

Mass spectrometric analysis using electron ionization at 75 electron volts reveals a molecular ion peak at mass-to-charge ratio 141 for the unlabeled compound, with the base peak appearing at mass-to-charge ratio 92 [10] [25]. The deuterated analog exhibits an upward shift in the molecular ion peak corresponding to the mass increase associated with deuterium substitution [4] [8]. Fragment ion patterns show characteristic losses consistent with the cleavage of carbon-chlorine bonds and the elimination of hydrogen chloride or deuterium chloride units [10].

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes [25]. The spectrum exhibits bands corresponding to nitrogen-hydrogen stretching, carbon-hydrogen stretching, and carbon-chlorine stretching vibrations [25]. Deuterium substitution introduces isotopic shifts in the carbon-deuterium stretching frequencies, which appear at lower wavenumbers compared to the corresponding carbon-hydrogen modes due to the increased mass of deuterium [31] [32].

Table 2: Spectroscopic Characteristics (Unlabeled Reference)

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (DMSO-d6, 400 MHz) | δ 9.80 ppm (NH2+), δ 3.99-3.36 ppm (CH2 groups) | [10] |

| 13C NMR | Six peaks observed below Tc, two peaks above Tc | [15] |

| Mass Spectrometry (EI, 75 eV) | Molecular ion: m/z 141, Base peak: m/z 92 | [10] [25] |

| IR Spectroscopy | Characteristic N-H, C-H, C-Cl stretches | [25] |

| Melting Point | 212-214°C | [6] [26] |

Isotopic Purity and Stability Considerations

The isotopic purity of bis(2-chloroethyl)-D8-amine hydrochloride represents a critical parameter for its utility in analytical and research applications [33] [37]. Commercial preparations typically achieve deuterium enrichment levels of 98 atom percent deuterium minimum, with chemical purity specifications ranging from 95 to 98 percent [3] [9] [29].

Isotopic purity determination employs high-resolution liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy techniques [33] [37]. These analytical methods enable the quantification of deuterium incorporation at specific molecular positions and the identification of any unlabeled or partially labeled impurities [33]. The mass spectrometric approach involves the extraction and integration of isotopic ion peaks, followed by mathematical correction for natural isotope abundance to determine the true extent of deuterium enrichment [33].

Stability considerations for deuterated compounds encompass both chemical stability and isotopic integrity over extended storage periods [9] [17] [31]. Bis(2-chloroethyl)-D8-amine hydrochloride demonstrates thermal stability up to temperatures exceeding 200 degrees Celsius, with decomposition onset occurring near the melting point of the unlabeled analog [26]. The compound exhibits enhanced stability compared to many other deuterated amines due to the reduced vibrational energy associated with carbon-deuterium bonds [31] [32].

Long-term stability studies indicate that the compound remains chemically and isotopically stable for periods of three years when stored under recommended conditions [9] [17]. However, periodic re-analysis is recommended after this timeframe to verify continued purity and deuterium content [9]. The isotope effect on chemical stability arises from the lower zero-point vibrational energy of deuterium-containing bonds, which can influence reaction rates and degradation pathways [31] [18].

Temperature-dependent deuterium exchange processes represent a potential source of isotopic scrambling, particularly in protic solvents or elevated temperature conditions [18] [36]. The compound's stability against such exchange reactions depends on the specific molecular environment and the presence of catalytic species that might facilitate hydrogen-deuterium exchange [36].

Table 3: Isotopic Purity and Stability Parameters

| Parameter | Specification | Source |

|---|---|---|

| Deuterium Content | 98 atom % D minimum | [3] [9] |

| Chemical Purity | 95-98% minimum | [3] [29] |

| Isotopic Purity Method | LC-MS/NMR analysis | [33] [37] |

| Stability Period | Stable for 3 years | [9] [17] |

| Decomposition Temperature | >200°C | [26] |

| Shelf Life Recommendation | Re-analyze after 3 years | [9] [17] |